molecular formula C10H13BrN2O B12989185 2-Amino-5-bromo-N-propylbenzamide

2-Amino-5-bromo-N-propylbenzamide

Cat. No.: B12989185
M. Wt: 257.13 g/mol
InChI Key: MVFWFULLVFBNMG-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-N-propylbenzamide is an organic compound with the molecular formula C10H13BrN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a propyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-N-propylbenzamide can be achieved through several methods. One common approach involves the direct condensation of 2-amino-5-bromobenzoic acid with propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Another method involves the use of 2-amino-5-bromobenzoyl chloride, which is reacted with propylamine in the presence of a base like triethylamine. This reaction is also performed in an organic solvent, such as tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-N-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or other substituted derivatives of the original compound.

    Oxidation Reactions: Products include nitro derivatives.

    Reduction Reactions: Products include reduced amine derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The bromine and amino groups can interact with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways . The propyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-N-propylbenzamide is unique due to the presence of the propyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-amino-5-bromo-N-propylbenzamide

InChI

InChI=1S/C10H13BrN2O/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5,12H2,1H3,(H,13,14)

InChI Key

MVFWFULLVFBNMG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)Br)N

Origin of Product

United States

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